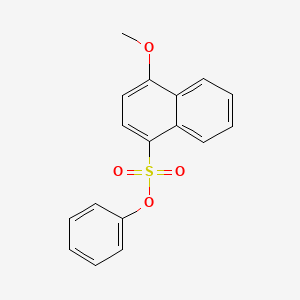

Phenyl 4-methoxy-1-naphthalenesulfonate

Description

Phenyl 4-methoxy-1-naphthalenesulfonate is a sulfonate ester derivative characterized by a naphthalene backbone substituted with a methoxy group at the 4-position and a sulfonate ester at the 1-position. For instance, sulfonate esters are often utilized in pharmaceuticals and dyes due to their stability and reactivity .

Properties

Molecular Formula |

C17H14O4S |

|---|---|

Molecular Weight |

314.355 |

IUPAC Name |

phenyl 4-methoxynaphthalene-1-sulfonate |

InChI |

InChI=1S/C17H14O4S/c1-20-16-11-12-17(15-10-6-5-9-14(15)16)22(18,19)21-13-7-3-2-4-8-13/h2-12H,1H3 |

InChI Key |

OWGQVACIFRKAMN-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Functional Comparisons

Table 1: Structural Features of Related Compounds

Key Observations :

- Sulfonate vs. Sulfonamide : Sulfonate esters (e.g., this compound) exhibit greater hydrolytic stability compared to sulfonamides, which are prone to enzymatic cleavage .

- Aromatic Substitution : Methoxy groups enhance electron density, influencing UV-Vis absorption profiles (e.g., phenylephrine-HCl absorbs at 510 nm when coupled with azo dyes ).

Spectrophotometric and Analytical Performance

Table 2: Analytical Parameters of Sulfonate/Azo Dye Systems

Key Findings :

- Sensitivity: Phenylephrine-HCl’s higher molar absorptivity (6.62 × 10³) compared to 4-aminoantipyrine-coupled systems suggests that electron-donating groups (e.g., methoxy in this compound) may enhance dye intensity .

- Stability : Azo dyes derived from naphthalenesulfonates are expected to show prolonged stability (>48 hours) due to steric hindrance from the naphthalene ring .

Methodological Comparisons

- Spectrophotometry vs. Chromatography : While spectrophotometric methods (e.g., azo coupling) are cost-effective and rapid for sulfonate analysis, HPLC/CE methods offer superior specificity for complex matrices .

- Interference Resistance : The proposed this compound method would likely tolerate excipients (e.g., glucose, starch) up to 1000 μg, similar to phenylephrine-HCl assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.